
Dysprosium-fod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium-fod is a compound that includes the rare-earth element dysprosium. Dysprosium is a member of the lanthanide series and is known for its unique magnetic properties and high thermal neutron absorption cross-section. This compound is utilized in various high-tech applications, including data storage, lasers, and electric vehicle motors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dysprosium-fod can be synthesized through various methods. One common approach involves the direct precipitation method using dysprosium nitrate and sodium carbonate. The reaction conditions, such as the concentration of reactants, rate of addition, and temperature, are optimized to produce dysprosium carbonate nanoparticles . Another method involves the combustion synthesis of dysprosium oxide nanoparticles, where dysprosium nitrate reacts with organic fuels like urea or glycine at elevated temperatures .
Industrial Production Methods: Industrial production of dysprosium compounds often involves solvent extraction techniques. For example, dysprosium can be separated from neodymium using ionic liquids and neutral extractants in chloride media . This method allows for the efficient extraction and purification of dysprosium on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: Dysprosium-fod undergoes various chemical reactions, including:
Oxidation: Dysprosium reacts with oxygen to form dysprosium oxide.
Reduction: Dysprosium (III) can be reduced to dysprosium (II) using reducing agents like zinc or sodium.
Substitution: Dysprosium can react with non-metals at elevated temperatures to form various compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Reducing agents such as zinc or sodium.
Substitution: Non-metals like fluorine or chlorine at elevated temperatures.
Major Products:
Oxidation: Dysprosium oxide.
Reduction: Dysprosium (II) compounds.
Substitution: Dysprosium halides.
Wissenschaftliche Forschungsanwendungen
Dysprosium-fod has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of dysprosium-fod involves its interaction with various molecular targets and pathways. Dysprosium ions can influence the magnetic properties of materials by altering the orientation of the easy axis of magnetization and exchange interactions . In photocatalytic applications, dysprosium-doped materials enhance the degradation of organic pollutants by increasing the efficiency of electron-hole pair separation .
Vergleich Mit ähnlichen Verbindungen
Dysprosium-fod can be compared with other rare-earth compounds such as:
Neodymium-fod: Similar magnetic properties but lower thermal stability.
Terbium-fod: Higher luminescence but less effective in high-temperature applications.
Holmium-fod: Comparable magnetic properties but different electronic configurations.
Uniqueness: this compound stands out due to its high thermal neutron absorption cross-section and excellent magnetic properties, making it indispensable in high-tech applications like electric vehicle motors and wind turbines .
By understanding the unique properties and applications of this compound, researchers and industries can leverage its potential for various advanced technologies.
Eigenschaften
Molekularformel |
C30H33DyF21O6 |
|---|---|
Molekulargewicht |
1051.0 g/mol |
IUPAC-Name |
dysprosium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |
InChI |
InChI=1S/3C10H11F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |
InChI-Schlüssel |
WTTCZGUEGPGZKL-VNGPFPIXSA-N |
Isomerische SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


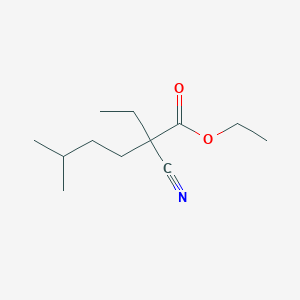

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
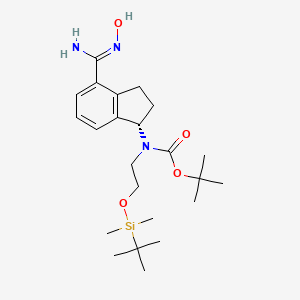
![(R)-N-[(S)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15092923.png)
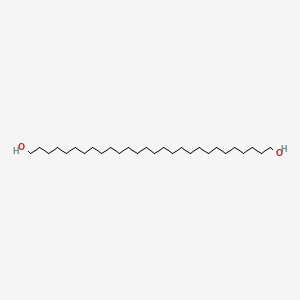
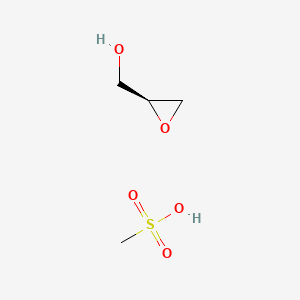
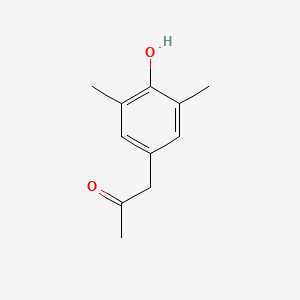


![N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B15092945.png)
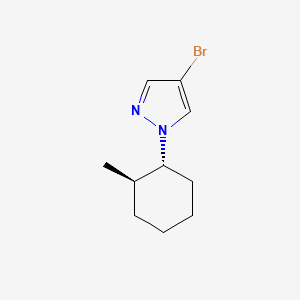
![N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15092969.png)
![3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid](/img/structure/B15092972.png)
